Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

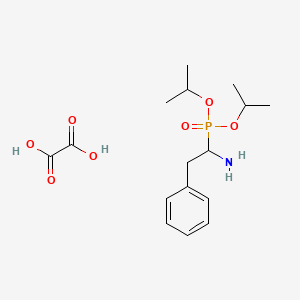

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate is an organophosphorus compound with the molecular formula C16H26NO7P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate typically involves the reaction of diisopropyl phosphite with 1-amino-2-phenylethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. The product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Major Products Formed

Oxidation: Phosphonate esters.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates.

Scientific Research Applications

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Diisopropyl methylphosphonate: Used as a chemical intermediate and has similar structural features.

Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in organic synthesis as a reagent.

Uniqueness

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate is unique due to its specific amino and phenylethyl groups, which confer distinct chemical properties and potential biological activities compared to other phosphonates .

Biological Activity

Diisopropyl (1-amino-2-phenylethyl)phosphonate oxalate is a phosphonate compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound consists of a diisopropyl group, an amino group, and a phenylethyl moiety linked to a phosphonate group. The oxalate salt form can influence the compound's solubility and reactivity. Synthesis typically involves several chemical pathways that include the formation of the phosphonate ester through nucleophilic substitution reactions involving the amino group.

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor. It has been shown to inhibit carboxypeptidase A, a zinc-dependent enzyme crucial in protein digestion. The inhibition occurs via binding to the active site of the enzyme, thereby blocking substrate access and affecting various biochemical pathways.

Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carboxypeptidase A | Competitive | < 10 |

| Carbonic Anhydrase II | Non-competitive | 5.5 - 41.5 |

| Carbonic Anhydrase VII | Non-competitive | < 10 |

This table summarizes the inhibition profiles for key enzymes affected by this compound, indicating its potency in inhibiting carboxypeptidase A and carbonic anhydrases II and VII .

Therapeutic Potential

The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in treating conditions related to enzyme dysregulation. For instance:

- Neuropathic Pain : Selective inhibition of carbonic anhydrases may provide analgesic effects without the side effects associated with non-selective inhibitors .

- Cancer Therapy : By modulating enzyme activity involved in tumor growth and metastasis, it may serve as a candidate for cancer treatment strategies.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in various experimental models:

- Inhibition Studies : In vitro studies indicated that this compound significantly inhibited carboxypeptidase A with an IC50 value below 10 µM, showcasing its potential as a therapeutic agent against diseases where this enzyme plays a critical role.

- Animal Models : In mouse models of neuropathic pain induced by oxaliplatin, compounds similar to this compound showed reduced pain responses, suggesting a possible application in pain management therapies .

- Comparative Studies : Comparative analyses with other phosphonates revealed that this compound exhibited superior selectivity towards carbonic anhydrases II and VII compared to traditional inhibitors like acetazolamide .

Properties

IUPAC Name |

1-di(propan-2-yloxy)phosphoryl-2-phenylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO3P.C2H2O4/c1-11(2)17-19(16,18-12(3)4)14(15)10-13-8-6-5-7-9-13;3-1(4)2(5)6/h5-9,11-12,14H,10,15H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBINLIKDZRDBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(CC1=CC=CC=C1)N)OC(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.